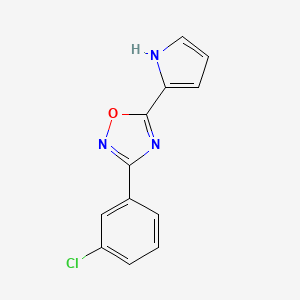![molecular formula C20H21BrF2N2O2S B2625729 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1107547-60-3](/img/structure/B2625729.png)
3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the various rings and attach the functional groups. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The phenyl and tolyl groups could participate in electrophilic aromatic substitution reactions, while the difluoromethoxy group could potentially be a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Study of Analgesic and Anti-inflammatory Activity
Imidazo[2,1-b]thiazole derivatives, including 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide, have been synthesized and studied for their analgesic and anti-inflammatory activities. This research contributes to understanding the potential therapeutic uses of these compounds (Chumakov et al., 1999).
Development of New Heterocycles via Cycloaddition
Research on the synthesis of new heterocycles, such as imidazo[2,1-b]thiazolium-betaine, through 1,4-dipolar cycloaddition has been conducted. This work aids in the exploration of the chemical properties and potential applications of these novel heterocycles (Yoo et al., 1991).
Study on Reactivity with para-Substituted Phenacyl Bromides
Investigations into the reactivity of biheterocyclic betaine, similar in structure to the compound , with para-substituted phenacyl bromides have been conducted. This research provides insights into the reactivity patterns of these compounds and their potential synthetic applications (Yoo et al., 1989).
Evaluation of Cytotoxicities in Cell Lines
Studies on the synthesis and evaluation of the cytotoxic effects of imidazo[2,1-b][1,3]thiazoles and thiazines on both cancer and noncancer cell lines have been performed. This research is crucial in assessing the potential of these compounds in cancer research and therapy (Meriç et al., 2008).
Synthesis and Structure Confirmation of Thiazole Derivatives
The synthesis and structure confirmation of various thiazole and thiazolium bromide salts, including compounds structurally related to this compound, have been documented. This work contributes to the understanding of the structural properties of these compounds (Hassan et al., 2020).
Antioxidant Properties and DFT Calculation of Pyrimidine Derivatives
Research involving the synthesis and characterization of pyrimidine derivatives and their antioxidant properties has been conducted. This study is significant for understanding the antioxidant potential of these compounds and their possible applications (Akbas et al., 2018).
Future Directions
properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N2O2S.BrH/c1-14-3-7-16(8-4-14)23-13-20(25,24-11-2-12-27-19(23)24)15-5-9-17(10-6-15)26-18(21)22;/h3-10,18,25H,2,11-13H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKMOYAFLRWHRO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2625646.png)


![4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2625652.png)
![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2625653.png)


![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/no-structure.png)

![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-(methylamino)butanamide;hydrochloride](/img/structure/B2625664.png)


